molecular formula C13H26O4S B13760984 Isooctyl [(2,3-dihydroxypropyl)thio]acetate CAS No. 54575-17-6

Isooctyl [(2,3-dihydroxypropyl)thio]acetate

Cat. No.: B13760984
CAS No.: 54575-17-6
M. Wt: 278.41 g/mol
InChI Key: SHQAGQOCMDSNQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isooctyl [(2,3-dihydroxypropyl)thio]acetate is an organic compound with the molecular formula C13H26O4S. It is a colorless liquid with a density of 0.961 g/cm³ . This compound is known for its unique chemical structure, which includes an isooctyl group, a thioether linkage, and a dihydroxypropyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isooctyl [(2,3-dihydroxypropyl)thio]acetate typically involves the esterification of isooctyl alcohol with [(2,3-dihydroxypropyl)thio]acetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isooctyl [(2,3-dihydroxypropyl)thio]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isooctyl [(2,3-dihydroxypropyl)thio]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of isooctyl [(2,3-dihydroxypropyl)thio]acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxypropyl moiety can form hydrogen bonds with active sites, while the thioether linkage may participate in redox reactions. These interactions modulate biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Isooctyl acetate: Lacks the thioether and dihydroxypropyl groups.

    [(2,3-dihydroxypropyl)thio]acetic acid: Lacks the isooctyl group.

    Isooctyl thioacetate: Lacks the dihydroxypropyl group.

Uniqueness

Isooctyl [(2,3-dihydroxypropyl)thio]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54575-17-6

Molecular Formula

C13H26O4S

Molecular Weight

278.41 g/mol

IUPAC Name

6-methylheptyl 2-(2,3-dihydroxypropylsulfanyl)acetate

InChI

InChI=1S/C13H26O4S/c1-11(2)6-4-3-5-7-17-13(16)10-18-9-12(15)8-14/h11-12,14-15H,3-10H2,1-2H3

InChI Key

SHQAGQOCMDSNQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CSCC(CO)O

Origin of Product

United States

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